molecular formula C12H12N2O B081982 4-Phenoxybenzene-1,2-diamine CAS No. 13940-96-0

4-Phenoxybenzene-1,2-diamine

Cat. No. B081982
CAS RN: 13940-96-0
M. Wt: 200.24 g/mol
InChI Key: FJVIHKKXPLPDSV-UHFFFAOYSA-N
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Description

4-Phenoxybenzene-1,2-diamine serves as a fundamental monomer in the synthesis of polyimides and polyamides due to its unique chemical structure that allows for the formation of high-performance polymers. These polymers are characterized by their exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced material applications.

Synthesis Analysis

The synthesis of 4-Phenoxybenzene-1,2-diamine involves nucleophilic aromatic substitution reactions and reduction processes. For instance, a study by Morikawa et al. (2012) describes the synthesis of diamines from 4-fluoro-3-phenyl nitrobenzene, which are then used to produce polyimides with high thermal stability and amorphous nature through a conventional two-step procedure including ring-opening polymerization and subsequent thermal cyclic dehydration (Morikawa, Miyata, & Nishimura, 2012).

Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzene-1,2-diamine and its derivatives is crucial for the properties of the resulting polymers. The presence of the phenoxy and diamine groups contributes to the solubility and thermal stability of the polymers. Yang et al. (2001) synthesized soluble alternating copoly(amide–imide)s based on 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene and various aromatic diamines, demonstrating the impact of molecular structure on polymer solubility and thermal properties (Yang & Wei, 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenoxybenzene-1,2-diamine typically lead to the formation of high-performance polymers with excellent thermal and mechanical properties. The reactivity of the diamine group with dianhydrides or dicarboxylic acids forms polyimides and polyamides with high glass transition temperatures and thermal stability. An example includes the work by Yang, Hsiao, and Chen (1994), where polyamide-imides were synthesized with excellent solubility and thermal stability (Yang, Hsiao, & Chen, 1994).

Scientific Research Applications

  • Soluble Alternating Copoly(Amide–Imide)s : Utilizing 4-Phenoxybenzene-1,2-diamine for the synthesis of novel poly(amide–imide)s, these polymers exhibit excellent solubility in amide-type solvents, high tensile strength, and notable thermal stability with glass transition temperatures above 234°C (Yang & Wei, 2001).

  • Aromatic Polyamides : The diamine forms the basis for creating aromatic polyamides with inherent viscosities up to 2.00 dL/g. These polyamides are soluble in aprotic solvents and form transparent, flexible films, demonstrating good mechanical properties and high thermal resistance (Yang, Hsiao, & Yang, 1996).

  • Soluble and Thermally Stable Polyimides : A diamine monomer containing triaryl imidazole pendant group was synthesized using 4-Phenoxybenzene-1,2-diamine. Resulting polyimides show high solubility in polar solvents, high glass transition temperatures, and good thermal stability (Ghaemy & Alizadeh, 2009).

  • Semifluorinated Poly(Ether Amide)s : This research explored the use of a diamine monomer in the synthesis of polyamides for gas separation applications. The polymers displayed high molecular weight, thermal stability, and good gas transport properties (Bandyopadhyay et al., 2013).

  • Fluorescent Probes : The diamine was used in synthesizing a fluorescent probe for zinc ions, demonstrating strong fluorescence and high quantum yield (Wen-yao, 2012).

  • Polyimides with High Polyaddition Reactivity : A phthalonitrile-containing diamine synthesized from 4-Phenoxybenzene-1,2-diamine was used to create polyimides with good organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).

  • Soluble Thermally Stable Poly(Keto Ether Ether Amide)s : The diamine was integral in the preparation of these polymers, which displayed high thermal stability and enhanced solubility due to the incorporation of keto, ether, and aromatic units (Sabbaghian et al., 2015).

Safety And Hazards

4-Phenoxybenzene-1,2-diamine is classified under the GHS07 hazard category . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

properties

IUPAC Name

4-phenoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIHKKXPLPDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443044
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzene-1,2-diamine

CAS RN

13940-96-0
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetamido-2-amino-4-phenoxybenzene is treated with hydrochloric acid in aqueous methanol to afford 1,2-diamino-4-phenoxybenzene which, in turn, is reacted with methoxycarbonyl isothiocyanate in accordance with the technique set forth in the third paragraph of Example XIV to afford 1,2-bis(3-methoxycarbonyl-2-thioureido)-4-phenoxybenzene.
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Synthesis routes and methods II

Procedure details

4.8 G. of 1-amino-2-nitro-4-phenoxybenzene is hydrogenated in 100 ml. methanol at 1 atmosphere pressure, in the presence of 1 g. of 5% palladized carbon, until the theoretical uptake of hydrogen has occurred. The catalyst is removed by filtration and the filtrate evaporated to give 1,2-diamino-4-phenoxybenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Wan, SH Lai, CC Zeng, C Zhang, B Tang… - Journal of Inorganic …, 2017 - Elsevier
Two new ligand PTTP (2-phenoxy-1,4,8,9-tetraazatriphenylene) and FTTP (2-(3-fluoronaphthalen-2-yloxy)-1,4,8,9-tetraazatriphenylene) and their six ruthenium(II) polypyridyl …
Number of citations: 46 www.sciencedirect.com
L Tian, Y Zhang, H Zhang, Y Zhou, W Li, Y Yuan… - JBIC Journal of …, 2021 - Springer
The study was intended to determine the antineoplastic effects of two new iridium(III) complexes [Ir(ppy) 2 (PTTP)](PF 6 ) (1) (ppy = 2-phenylpyridine) and [Ir(piq) 2 (PTTP)](PF 6 ) (2) (piq …
Number of citations: 4 link.springer.com
D Wan, SH Lai, HH Yang, B Tang, C Zhang… - … of Photochemistry and …, 2016 - Elsevier
As one of the major cell regulated center, mitochondria are closely associated with cell proliferation, apoptosis of tumor cell. In this work, four new ruthenium (II) polypyridyl complexes […
Number of citations: 14 www.sciencedirect.com
NM de la Roche, T Mühlethaler, RMC Di Martino… - European Journal of …, 2022 - Elsevier
Microtubules (MTs) are dynamic filaments of the cytoskeleton, which are formed by the polymerization of their building block tubulin. Perturbation of MT dynamics by MT-targeting agents …
Number of citations: 11 www.sciencedirect.com
MN Caraba, DL Roman, IV Caraba, A Isvoran - Agriculture, 2023 - mdpi.com
Aclonifen is an herbicide with a global market that is expected to grow in the period 2021–2027. This study focuses on revealing the effects of both aclonifen and of its soil metabolites …
Number of citations: 1 www.mdpi.com
N Montel de la Roche - 2020 - amsdottorato.unibo.it
Cancer is a term used to describe complex diseases characterized by abnormal cell-proliferation with different factors to take into consideration, reason for which nowadays there are …
Number of citations: 3 amsdottorato.unibo.it
NG Barlas - 2020 - open.metu.edu.tr
As the number of chemicals used in commerce is continuously increasing, the task of evaluating the fate of chemicals along with their impacts on the environment becomes challenging. …
Number of citations: 0 open.metu.edu.tr

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